molecular formula C11H14BrFO B1381288 4-Bromo-2-(tert-butoxymethyl)-1-fluorobenzene CAS No. 1704067-00-4

4-Bromo-2-(tert-butoxymethyl)-1-fluorobenzene

Cat. No.: B1381288
CAS No.: 1704067-00-4
M. Wt: 261.13 g/mol
InChI Key: GIPQGBLNUGGCSA-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butoxymethyl)-1-fluorobenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a bromine atom, a fluorine atom, and a tert-butoxymethyl group attached to a benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butoxymethyl)-1-fluorobenzene typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

    tert-Butoxymethylation: The tert-butoxymethyl group can be introduced through a reaction with tert-butyl alcohol and a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butoxymethyl)-1-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Both the bromine and fluorine atoms can be substituted by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and sodium alkoxides. Typical conditions involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Oxidation and Reduction: Products include quinones and hydroquinones.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

4-Bromo-2-(tert-butoxymethyl)-1-fluorobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It can be used in the development of bioactive compounds and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butoxymethyl)-1-fluorobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine or fluorine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound undergoes transmetalation and reductive elimination steps to form biaryl products.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(methoxymethyl)-1-fluorobenzene
  • 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene
  • 4-Bromo-2-(tert-butyl)-1-fluorobenzene

Uniqueness

4-Bromo-2-(tert-butoxymethyl)-1-fluorobenzene is unique due to the presence of the tert-butoxymethyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other similar compounds and makes it valuable in specific synthetic applications.

Properties

IUPAC Name

4-bromo-1-fluoro-2-[(2-methylpropan-2-yl)oxymethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFO/c1-11(2,3)14-7-8-6-9(12)4-5-10(8)13/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPQGBLNUGGCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401196143
Record name Benzene, 4-bromo-2-[(1,1-dimethylethoxy)methyl]-1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704067-00-4
Record name Benzene, 4-bromo-2-[(1,1-dimethylethoxy)methyl]-1-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704067-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-bromo-2-[(1,1-dimethylethoxy)methyl]-1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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